molecular formula C9H18N2 B1607380 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE CAS No. 556-72-9

2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE

Cat. No.: B1607380
CAS No.: 556-72-9
M. Wt: 154.25 g/mol
InChI Key: PIFBMJMXJMZZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE is a chemical compound with the molecular formula C₉H₁₈N₂ . It is a derivative of pyrimidine, characterized by the presence of five methyl groups and a partially hydrogenated ring structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-ethyl-N-methyl-β-aminopropionitrile with catalytic hydrogenation to form N-ethyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes involved in pyrimidine metabolism, leading to alterations in cellular processes. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity .

Comparison with Similar Compounds

  • 2,2,4,4,6-Pentamethyl-2,3,4,5-tetrahydropyrimidine
  • 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid
  • 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Uniqueness: this compound is unique due to its specific arrangement of methyl groups and its partially hydrogenated ring structure. This configuration imparts distinct chemical properties, such as increased stability and reactivity under certain conditions, compared to other similar compounds .

Properties

CAS No.

556-72-9

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2,2,4,6,6-pentamethyl-1,5-dihydropyrimidine

InChI

InChI=1S/C9H18N2/c1-7-6-8(2,3)11-9(4,5)10-7/h11H,6H2,1-5H3

InChI Key

PIFBMJMXJMZZRG-UHFFFAOYSA-N

SMILES

CC1=NC(NC(C1)(C)C)(C)C

Canonical SMILES

CC1=NC(NC(C1)(C)C)(C)C

556-72-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 19 g. of p-toluenesulfonic acid monohydrate in 40 ml. of acetone was added dropwise to a solution of 15.5 g. of acetonine in 30 ml. of acetone under cooling to 0°-5°C. and under stirring, to form p-toluenesulfonic acid salt of acetonine. The mixture was stirred at 25°C. for 10 hours to effect the reaction and cooled with ice. Crystals thus formed were filtered out and washed with cold acetone and the washing was combined with the filtrate and concentrated. The concentration residue was extracted with benzene. The benzene solution was washed with 20% aqueous sodium hydrogencarbonate solution and dried with anhydrous potassium carbonate. Benzene was then distilled out. The residue was subjected to distillation under reduced pressure to obtain 13.5 g. of triacetonamine in the form of pale yellow liquid boiling at 79°C./6 mmHg. Yield, 86.7%.
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